molecular formula C10H9ClN4 B1465039 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine CAS No. 1220030-75-0

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine

Cat. No. B1465039
M. Wt: 220.66 g/mol
InChI Key: RUYVFPKDYKVUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine is a chemical compound with the CAS Number: 1220018-69-8 . It has a molecular weight of 219.67 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C11H10ClN3 . The InChI Code for this compound is 1S/C11H10ClN3/c12-10-2-1-3-11(15-10)14-8-9-4-6-13-7-5-9/h1-7H,8H2,(H,14,15) .

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine serves as a precursor in the synthesis of various heterocyclic compounds due to its versatile chemical structure. Research highlights its utility in the facile synthesis of substituted pyridazine-3,6-diamines, which are of interest in medicinal chemistry. This process utilizes a Buchwald protocol, enabling the creation of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines without the need for additional protecting groups, thus simplifying the synthetic route and broadening the scope of accessible derivatives for further chemical exploration (Wlochal & Bailey, 2015).

Coordination Chemistry and Material Science

The compound's pyrazinylmethyl group demonstrates notable electron withdrawing effects, which have been explored in the context of trivalent f-element coordination chemistry. A study investigating aminopolycarboxylate complexants for trivalent lanthanides and actinides (such as americium and curium) showcased how substituting a N-acetate pendant arm with a N-2-pyrazinylmethyl group affects the thermodynamics of ligand protonation and metal complexation. This research not only provides insights into the soft donor character of the pyrazinylmethyl group but also has implications for enhancing the selectivity and efficiency of f-element separation processes, crucial for nuclear waste management and recycling strategies (Grimes et al., 2020).

Antimicrobial and Antifungal Applications

In the realm of pharmaceuticals, derivatives of 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine have been evaluated for their antimicrobial and antifungal activities. For instance, chlorinated N-phenylpyrazine-2-carboxamides, synthesized from chlorides of substituted pyrazinecarboxylic acids, exhibited potent activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, indicating potential applications in treating tuberculosis and fungal infections. These studies not only underline the bioactive potential of such compounds but also emphasize the importance of structural modifications in tuning their activity profiles (Doležal et al., 2010).

Catalysis and Synthetic Methodology

Research into the synthetic applications of 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine-related compounds has also extended into catalysis, demonstrating their utility in facilitating a variety of chemical transformations. For instance, these compounds have been involved in the synthesis of triazolopyridine derivatives, showcasing their role in catalyzing reactions crucial for constructing complex molecular architectures. Such studies highlight the broader implications of these compounds in synthetic organic chemistry, offering novel routes to diverse functional molecules (Flefel et al., 2018).

Safety And Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYVFPKDYKVUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
Reactant of Route 3
Reactant of Route 3
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
Reactant of Route 4
Reactant of Route 4
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
Reactant of Route 5
Reactant of Route 5
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
Reactant of Route 6
Reactant of Route 6
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.